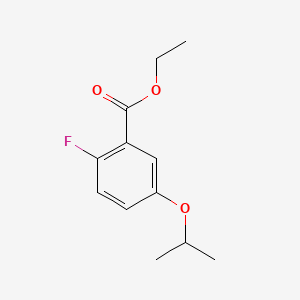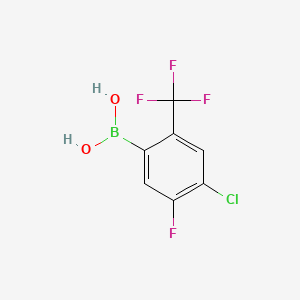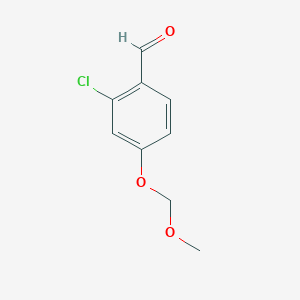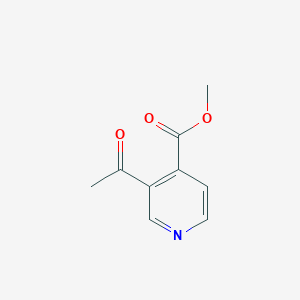![molecular formula C12H8O2 B14022921 2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
2,3-Dihydro-naphto[1,8-bc]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-naphto[1,8-bc]pyran-2-one is a polycyclic compound that belongs to the class of naphthopyrans This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be achieved through various methods. One of the efficient synthetic routes involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is advantageous due to its regioselectivity and mild reaction conditions. Another approach involves the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles and annulation with sulfoxonium ylides . This step-economic reaction proceeds efficiently under mild and redox-neutral conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The use of transition metal catalysts, such as rhodium complexes, plays a crucial role in the efficient and scalable production of this compound. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-naphto[1,8-bc]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-naphto[1,8-bc]pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and is used in the study of reaction mechanisms and catalysis.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of cell signaling pathways and induction of apoptosis.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be compared with other similar compounds, such as:
Naphtho[1,8-bc]pyran: Lacks the dihydro functionality and may exhibit different reactivity and biological activities.
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with different chemical properties and applications.
Naphtho[1,2-b]benzofuran: Another polycyclic compound with a fused benzofuran ring, used in different research and industrial applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which enable its use in a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H8O2 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6H,7H2 |
Clé InChI |
MDIMZDZDDYRIBH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC3=C2C(=CC=C3)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


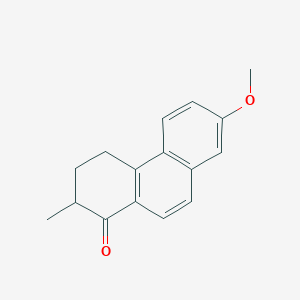
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)
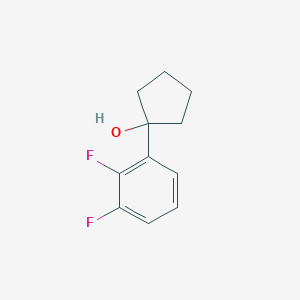
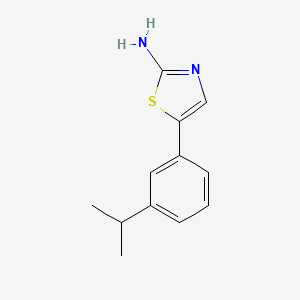

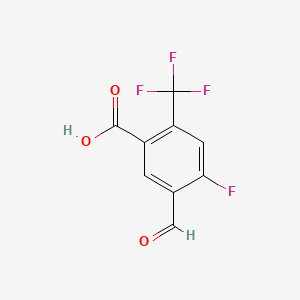
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
